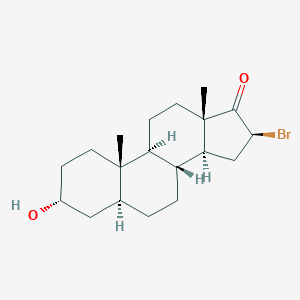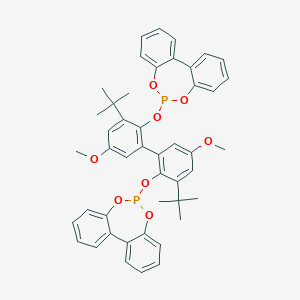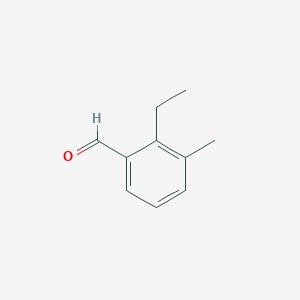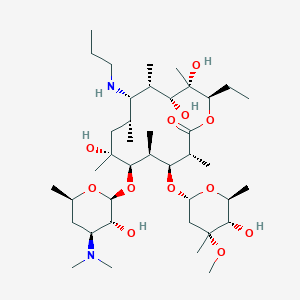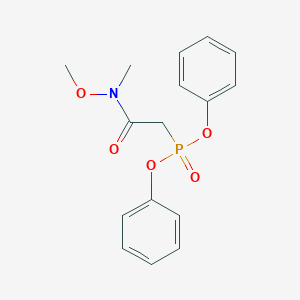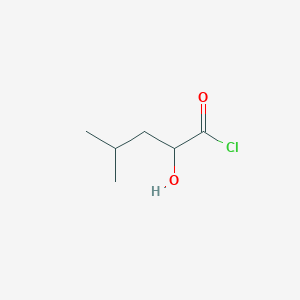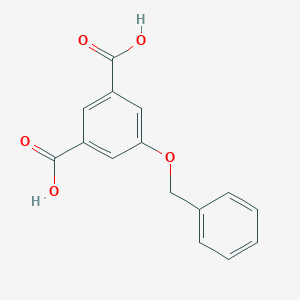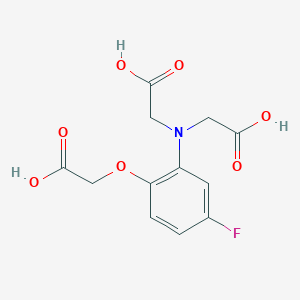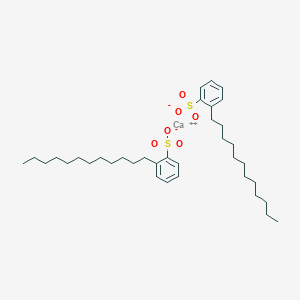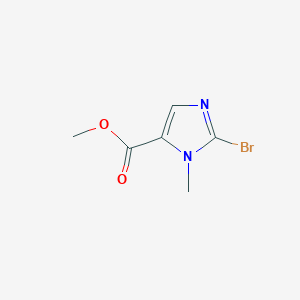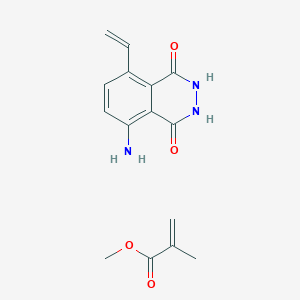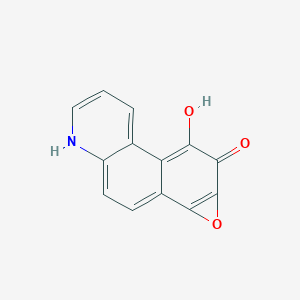
Benzo(f)quinoline-9,10-diol-7,8-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinoline-9,10-diol-7,8-epoxide is a complex organic compound belonging to the quinoline family It is characterized by the presence of an epoxide group and two hydroxyl groups attached to the quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-9,10-diol-7,8-epoxide typically involves multi-step organic reactionsThe process often involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(f)quinoline-9,10-diol-7,8-epoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include quinone derivatives, diols, and substituted quinoline compounds.
Applications De Recherche Scientifique
Benzo(f)quinoline-9,10-diol-7,8-epoxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of Benzo(f)quinoline-9,10-diol-7,8-epoxide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a key mechanism in its anticancer activity. Additionally, it can inhibit certain enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzo(f)quinoline-9,10-diol-7,8-epoxide include other quinoline derivatives such as:
- Benzo(f)quinoline
- Benzo(a)phenanthridine
- Indenoquinoline
- Indoloquinoline
- Benzoacridine
- Tetrahydroquinoline
- Phenanthroline derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an epoxide group and two hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
15-hydroxy-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(15),2,4,7,9,11(13)-hexaen-14-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3/c15-10-9-6-2-1-5-14-8(6)4-3-7(9)12-13(17-12)11(10)16/h1-5,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEOKVQGQXEZES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC=C3C(=C(C(=O)C4=C3O4)O)C2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922899 |
Source


|
| Record name | 8-Hydroxy[1]benzoxireno[3,2-f]quinolin-9(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119239-65-5 |
Source


|
| Record name | Benzo(f)quinoline-9,10-diol-7,8-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy[1]benzoxireno[3,2-f]quinolin-9(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

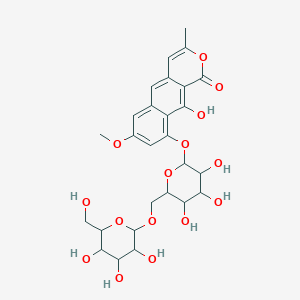
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
